Ethyl 13-bromotridecanoate
Description
Ethyl 13-bromotridecanoate is a brominated ethyl ester with a 13-carbon aliphatic chain, where the bromine atom is positioned at the terminal (13th) carbon. The molecular formula of this compound is hypothesized to be C₁₅H₂₉BrO₂, with an approximate molecular weight of 337.3 g/mol. Brominated esters like this are typically synthesized via esterification of brominated carboxylic acids or halogenation of pre-formed esters, serving as intermediates in organic synthesis or pharmaceutical applications.
Properties
Molecular Formula |
C15H29BrO2 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
ethyl 13-bromotridecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChI Key |
QKUUZXSBBLUXMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 13-bromotridecanoate can be synthesized through the bromination of ethyl tridecanoate. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 13th carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-bromotridecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Ethyl 13-hydroxytridecanoate, ethyl 13-aminotridecanoate.
Reduction: Ethyl tridecanoate.
Oxidation: 13-bromotridecanoic acid.
Scientific Research Applications
Ethyl 13-bromotridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving halogenated compounds and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving brominated organic compounds.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 13-bromotridecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid. These reactions are facilitated by the presence of specific enzymes or chemical catalysts in biological and chemical systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include:
*Note: this compound data are inferred due to lack of direct experimental reports.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
